molecular formula C9H11BrClNO B1378736 3-(3-Bromophenoxy)azetidine hydrochloride CAS No. 1707367-41-6

3-(3-Bromophenoxy)azetidine hydrochloride

Cat. No.: B1378736
CAS No.: 1707367-41-6
M. Wt: 264.54 g/mol
InChI Key: JHYJTLKCOAOSME-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C₉H₁₁BrClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromophenoxy group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)azetidine hydrochloride typically involves the reaction of 3-bromophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of azetidine derivatives with different substituents.

    Oxidation: Formation of azetidine N-oxides or other oxidized products.

    Reduction: Formation of reduced azetidine derivatives.

Scientific Research Applications

3-(3-Bromophenoxy)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile or electrophile, depending on the reaction conditions. The bromophenoxy group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenoxy)azetidine hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-bromophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJTLKCOAOSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-41-6
Record name 3-(3-bromophenoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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